tert-Butyl 3-(4-nitrophenyl)azetidine-1-carboxylate
CAS No.: 883901-62-0
Cat. No.: VC6769735
Molecular Formula: C14H18N2O4
Molecular Weight: 278.308
* For research use only. Not for human or veterinary use.

CAS No. | 883901-62-0 |
---|---|
Molecular Formula | C14H18N2O4 |
Molecular Weight | 278.308 |
IUPAC Name | tert-butyl 3-(4-nitrophenyl)azetidine-1-carboxylate |
Standard InChI | InChI=1S/C14H18N2O4/c1-14(2,3)20-13(17)15-8-11(9-15)10-4-6-12(7-5-10)16(18)19/h4-7,11H,8-9H2,1-3H3 |
Standard InChI Key | YCAFGVYPCOAQQZ-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N1CC(C1)C2=CC=C(C=C2)[N+](=O)[O-] |
Chemical Identity and Structural Analysis
Molecular Characteristics
The compound’s IUPAC name, tert-butyl 3-(4-nitrophenyl)azetidine-1-carboxylate, reflects its azetidine ring system—a four-membered nitrogen-containing heterocycle—substituted at the 3-position with a 4-nitrophenyl group and protected at the 1-position by a tert-butoxycarbonyl (Boc) group. Key molecular descriptors include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 278.3 g/mol |
SMILES | CC(C)(C)OC(=O)N1CC(C1)C2=CC=C(C=C2)N+[O-] |
InChI Key | YCAFGVYPCOAQQZ-UHFFFAOYSA-N |
PubChem CID | 57470079 |
The Boc group enhances solubility in organic solvents and stabilizes the azetidine ring during synthetic modifications .
Synthesis and Reaction Pathways
Key Synthetic Routes
The synthesis of tert-butyl 3-(4-nitrophenyl)azetidine-1-carboxylate typically involves functionalization of the azetidine ring. A representative method, adapted from radioligand synthesis protocols, proceeds as follows :
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Starting Material: tert-Butyl 3-hydroxyazetidine-1-carboxylate.
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Alkylation: Treatment with potassium tert-butoxide in tetrahydrofuran (THF), followed by reaction with 4-nitrobenzyl bromide.
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Workup: Extraction with ethyl acetate and aqueous sodium bicarbonate, drying over , and solvent evaporation.
This method yields the target compound in moderate purity, often requiring chromatographic purification for pharmaceutical applications.
Reaction Optimization
Critical parameters influencing yield and selectivity include:
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Solvent Choice: Polar aprotic solvents (e.g., THF, DMF) favor nucleophilic substitution at the azetidine oxygen .
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Temperature: Reactions performed at 0–25°C minimize side reactions such as Boc deprotection.
Applications in Pharmaceutical Research
Intermediate in Drug Discovery
The 4-nitrophenyl group serves as a versatile handle for further functionalization. For example:
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Nucleophilic Aromatic Substitution: The nitro group can be reduced to an amine () for coupling with carboxylic acids or electrophiles .
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Cross-Coupling Reactions: Palladium-catalyzed Suzuki-Miyaura reactions enable aryl-aryl bond formation, expanding structural diversity .
Case Study: Lipase Inhibitors
A 2022 study demonstrated the use of tert-butyl 3-(4-nitrophenyl)azetidine-1-carboxylate as a precursor to lipase inhibitors. Structural analogs bearing morpholine-3-one scaffolds showed nanomolar affinity for pancreatic lipase, highlighting its potential in obesity treatment .
Hazard Statement | Description |
---|---|
H302 | Harmful if swallowed |
H315 | Causes skin irritation |
H319 | Causes serious eye irritation |
H335 | May cause respiratory irritation |
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